molecular formula C9H6N4OS B5641758 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

Cat. No. B5641758
M. Wt: 218.24 g/mol
InChI Key: FRROVMLBBCPUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one” is a chemical compound with the molecular formula C9H6N4OS. Its average mass is 218.235 Da and its monoisotopic mass is 218.026230 Da .


Synthesis Analysis

The synthesis of 2-amino-4H-3,1-benzothiazin-4-ones has been achieved by an oxidation/decarboxylative cyclization process using tert-butyl hydroperoxide (TBHP) and isothiocyanates . Initially, isatins were converted through a Baeyer–Villiger-type oxidation via the TBHP/Na2CO3-mediated nucleophilic attack leading to intermediate isatoic anhydrides .


Molecular Structure Analysis

The molecular structure of “2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one” consists of a triazino ring fused with a benzothiazol ring. The compound also contains an amino group attached to the 4H position of the triazino ring .

Scientific Research Applications

Chemical Properties

The compound “2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one” has a molecular formula of C9H6N4O2 . It has an average mass of 202.169 Da and a monoisotopic mass of 202.049072 Da .

Inhibitory Activity

This compound has been used in the synthesis and evaluation of the inhibitory activity of a series of substituted benzimidazoles and small benzothiadiazoles on rat liver methionine synthase . This suggests its potential use in the development of new drugs and treatments.

Acyl-Enzyme Inhibitors

2-Amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one compounds have been a subject of particular interest in medicinal chemistry, mainly because of their extraordinary potency as acyl-enzyme inhibitors of human leukocyte elastase and other therapeutically relevant serine proteases .

Anticonvulsant Activity

The compounds were evaluated in vivo for anticonvulsant activity by the maximal electroshock seizure (MES) test . This indicates its potential use in the treatment of epilepsy and other seizure disorders.

Anti-Nociceptive Activity

The compound has also been evaluated for anti-nociceptive activity by the thermal stimulus technique . This suggests its potential use in the development of new analgesics and pain management treatments.

Neurotoxicity

The compound’s neurotoxicity was evaluated by the rotarod method . This is important in assessing the safety and potential side effects of the compound when used in neurological applications.

properties

IUPAC Name

2-amino-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c10-7-11-8(14)13-5-3-1-2-4-6(5)15-9(13)12-7/h1-4H,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRROVMLBBCPUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NC(=NC3=O)N)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

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